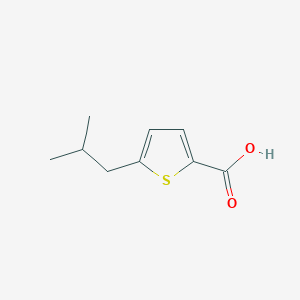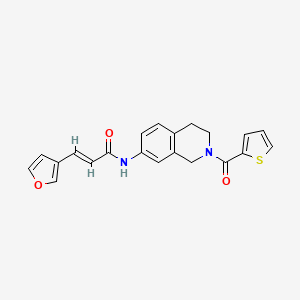![molecular formula C8H8BrNO4 B2469155 2-[(5-Bromofuran-2-yl)formamido]propanoic acid CAS No. 1396966-85-0](/img/structure/B2469155.png)
2-[(5-Bromofuran-2-yl)formamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromofuran-2-yl)formamido]propanoic acid is a chemical compound with the molecular formula C8H8BrNO4 and a molecular weight of 262.06 . It is also known by the IUPAC name N-(5-bromo-2-furoyl)alanine . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-[(5-Bromofuran-2-yl)formamido]propanoic acid is 1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-[(5-Bromofuran-2-yl)formamido]propanoic acid is a powder that is stored at room temperature . Its molecular weight is 262.06 .Aplicaciones Científicas De Investigación
Antifungal Applications
2-[(5-Bromofuran-2-yl)formamido]propanoic acid and its derivatives show significant antifungal activities. Zhu et al. (2016) isolated bromopyrrole alkaloids from the South China Sea sponge Agelas sp., which exhibited effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model (Zhu et al., 2016).
Antiprotozoal Agents
Compounds related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid have been synthesized for their antiprotozoal properties. Ismail et al. (2004) developed novel dicationic imidazo[1,2-a]pyridines that showed strong DNA affinities and exhibited significant in vitro antiprotozoal activities (Ismail et al., 2004).
Chemical Synthesis and Modification
Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, for potential application in chemical synthesis (Kitagawa et al., 2004).
Cytotoxicity and Absorption Studies
Zeng et al. (2019) investigated the cytotoxicity and absorption of hydroxmethylfurfural-glycine adducts in Caco-2 cells, providing insights into the biochemical behavior of related furan compounds (Zeng et al., 2019).
Antibacterial Activity
In 2020, research on the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol revealed compounds with high yields and significant antibacterial activity, suggesting potential applications for similar bromofuran compounds (Anonymous, 2020).
Fluorescence and Derivatisation Studies
Frade et al. (2007) explored the fluorescence derivatisation of amino acids using compounds similar to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, indicating its potential use in fluorescent labeling in biological assays (Frade et al., 2007).
Anticancer Activity
Research by Saad and Moustafa (2011) on S-glycosyl and S-alkyl derivatives of triazinone, which are structurally related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, showed significant in vitro anticancer activities, suggesting potential applications in cancer treatment (Saad & Moustafa, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOPSXCIOJRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromofuran-2-yl)formamido]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)
![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)
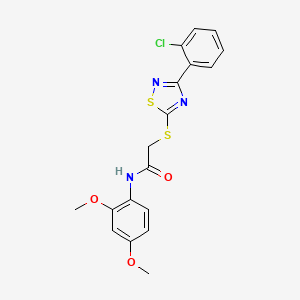
![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)
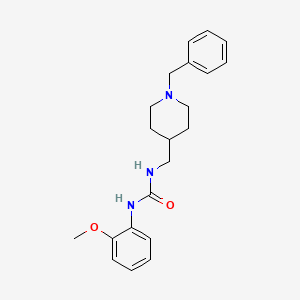
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)
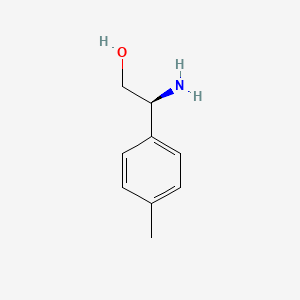
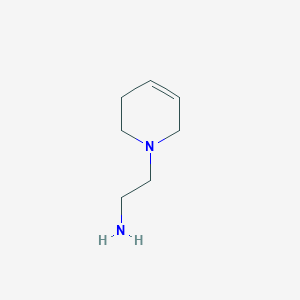
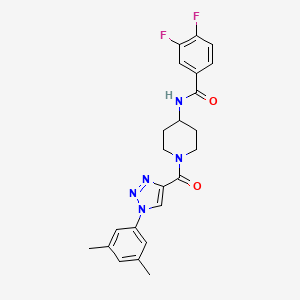
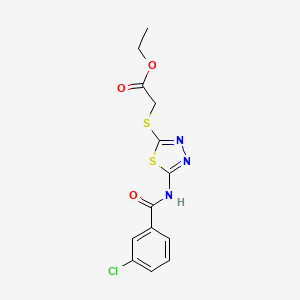
![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)
